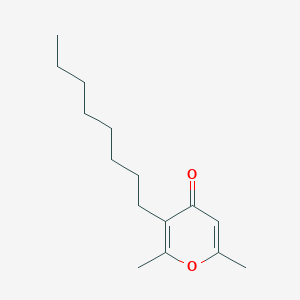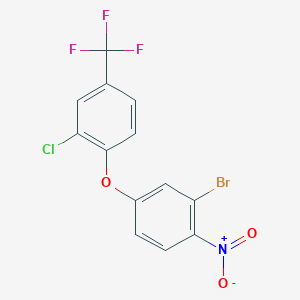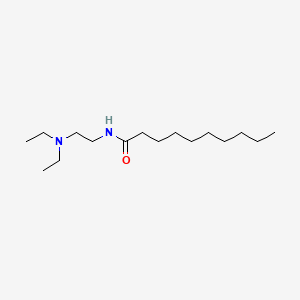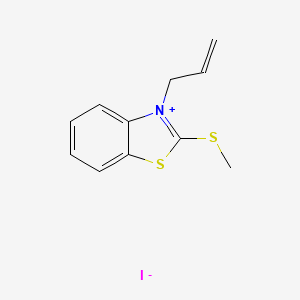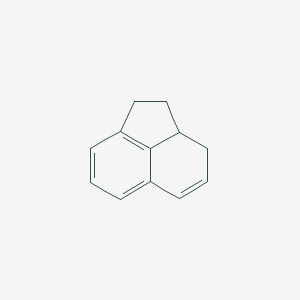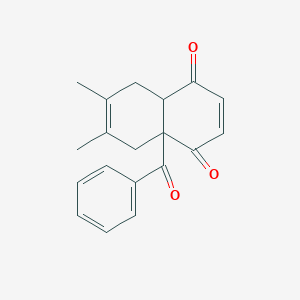
3-Methyl-2,3-dibromo-1-chlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,3-dibromo-1-chlorobutane is an organic compound with the molecular formula C5H9Br2Cl It is a halogenated butane derivative, characterized by the presence of two bromine atoms and one chlorine atom attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-2,3-dibromo-1-chlorobutane can be synthesized through the halogenation of 3-methylbutane. The process involves the addition of bromine and chlorine to the butane molecule under controlled conditions. Typically, the reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
3-Methyl-2,3-dibromo-1-chlorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes. For example, heating with a strong base like potassium tert-butoxide can result in the formation of alkenes through dehydrohalogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used, often in non-polar solvents like hexane or toluene.
Major Products Formed
Nucleophilic Substitution: The major products are substituted butanes where the halogen atoms are replaced by nucleophiles.
Elimination Reactions: The major products are alkenes formed by the removal of halogen atoms and adjacent hydrogen atoms.
科学的研究の応用
3-Methyl-2,3-dibromo-1-chlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenation and substitution reactions.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3-Methyl-2,3-dibromo-1-chlorobutane involves its reactivity with nucleophiles and bases. The halogen atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
類似化合物との比較
Similar Compounds
2,3-Dibromo-1-chlorobutane: Similar in structure but lacks the methyl group at the third carbon.
1,3-Dibromo-2-methylbutane: Similar but with different positions of the halogen atoms and the methyl group.
2-Bromo-3-chlorobutane: Contains only one bromine and one chlorine atom.
Uniqueness
3-Methyl-2,3-dibromo-1-chlorobutane is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the butane backbone. This unique combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
111712-51-7 |
|---|---|
分子式 |
C5H9Br2Cl |
分子量 |
264.38 g/mol |
IUPAC名 |
2,3-dibromo-1-chloro-3-methylbutane |
InChI |
InChI=1S/C5H9Br2Cl/c1-5(2,7)4(6)3-8/h4H,3H2,1-2H3 |
InChIキー |
VESHVISPMHIZEL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(CCl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


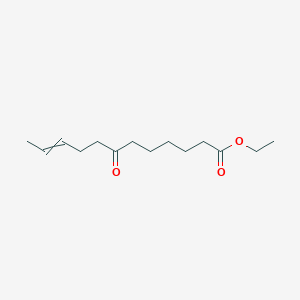
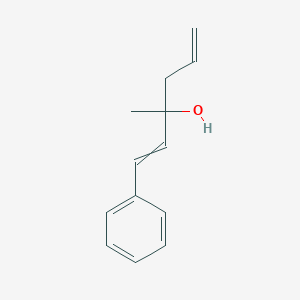
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
